2-sulfanylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfanylpropanehydrazide is an organic compound with the molecular formula C₃H₈N₂OS. It is characterized by the presence of a sulfanyl group (-SH) attached to a propanehydrazide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Sulfanylpropanehydrazide can be synthesized through the reaction of 2-sulfanylpropanoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
2-Sulfanylpropanoic acid+Hydrazine hydrate→this compound+Water
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as continuous flow synthesis to enhance yield and purity. The use of automated reactors and advanced purification techniques like chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The hydrazide group can be reduced to form amine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions to form hydrazones and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aldehydes and ketones are commonly used in the presence of acidic or basic catalysts.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Hydrazones and Schiff bases.
Scientific Research Applications
2-Sulfanylpropanehydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-sulfanylpropanehydrazide involves its interaction with biological targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The hydrazide group can interact with carbonyl groups in biological molecules, forming stable adducts that modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Sulfanylacetohydrazide
- 3-Sulfanylpropanoic acid hydrazide
- 2-Sulfanylbenzoic acid hydrazide
Uniqueness
2-Sulfanylpropanehydrazide is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it exhibits a balanced combination of hydrophilicity and lipophilicity, making it suitable for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
758-95-2 |
---|---|
Molecular Formula |
C3H8N2OS |
Molecular Weight |
120.2 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.